1,3-Thiazole-4-carboxylic acid

概要

説明

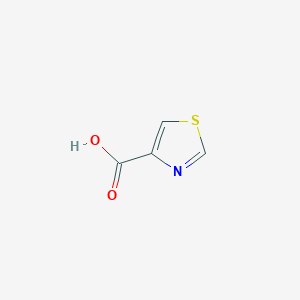

1,3-チアゾール-4-カルボン酸は、チアゾールカルボン酸およびその誘導体のクラスに属する有機化合物です。これは、3つの炭素原子、1つの硫黄原子、および1つの窒素原子を含む5員環を特徴とし、第4の炭素原子にカルボン酸基が結合しています。 この化合物は、その芳香族性で注目されており、さまざまな化学および製薬用途における重要な構成要素です .

準備方法

合成経路と反応条件: 1,3-チアゾール-4-カルボン酸は、いくつかの方法で合成できます。 別の方法には、2,3-ジクロロ-5,6-ジシアノベンゾキノンなどの酸化剤を用いたチアゾリン誘導体の酸化が含まれます .

工業生産方法: 1,3-チアゾール-4-カルボン酸の工業生産では、多くの場合、スケーラブルで費用対効果の高い方法が採用されます。ハントッシュチアゾール合成は、その効率と出発物質の入手可能性のために広く使用されています。 この反応は通常、穏やかな条件で進行し、広範囲にわたる精製を必要とせずに高純度の生成物を得ることができます .

化学反応の分析

反応の種類: 1,3-チアゾール-4-カルボン酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

求電子置換: ハロゲンやニトロ化剤などの試薬が一般的に使用されます。

求核置換: チオ尿素やチオアミドが一般的な試薬です。

主要な生成物:

求電子置換: 置換チアゾール誘導体。

求核置換: 2-置換チアゾール誘導体。

酸化: さまざまな酸化度のチアゾール誘導体.

科学研究における用途

1,3-チアゾール-4-カルボン酸は、科学研究においてさまざまな用途があります。

科学的研究の応用

Medicinal Chemistry

1,3-Thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of biologically active compounds. It has been utilized in the development of:

- Anthelmintic Agents : Compounds derived from thiazole carboxylic acids have shown significant activity against parasitic worms. For instance, thiazole derivatives are intermediates in synthesizing 2-thiazolyl benzimidazoles, which are known for their anthelmintic properties .

- Antimicrobial Agents : Research indicates that thiazole derivatives exhibit antimicrobial activity. The thiazole ring can enhance the interaction with biological targets, making these compounds effective against various bacterial strains .

- Anti-inflammatory and Anticancer Drugs : Thiazole derivatives have been investigated for their potential anti-inflammatory and anticancer activities. Their ability to modulate biological pathways makes them suitable candidates for drug development .

Agriculture

In agricultural chemistry, this compound is explored for its role as a:

- Fungicide : Thiazole derivatives have been reported to possess fungicidal properties, making them useful in protecting crops from fungal infections. They can inhibit the growth of specific pathogens affecting agricultural yields .

- Plant Growth Regulators : Some studies suggest that thiazole compounds can act as growth regulators, promoting plant growth and enhancing resistance to environmental stressors .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

- Polymer Chemistry : Thiazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

- Dyes and Pigments : The thiazole ring system is also explored in creating dyes and pigments due to its ability to impart color stability and vibrancy in various applications .

Analytical Chemistry

Recent advancements have highlighted the use of this compound in analytical methods:

- Gas Chromatography-Mass Spectrometry (GC-MS) : A method has been developed to identify and quantify thiazole carboxylic acids in biological samples, demonstrating its potential role in clinical diagnostics and research settings . This method involves derivatization with isobutyl chloroformate (IBCF) and has shown applicability in analyzing human urine samples.

Case Study 1: Synthesis of Anthelmintic Agents

A study demonstrated the synthesis of 2-thiazolyl benzimidazoles from thiazole carboxylic acids. These compounds exhibited potent activity against nematode parasites, showcasing the potential of thiazole derivatives in veterinary medicine.

Case Study 2: Development of Fungicides

Research focused on synthesizing novel thiazole-based fungicides revealed their effectiveness against common crop pathogens. Field trials indicated significant yield improvements when applied to affected crops.

作用機序

1,3-チアゾール-4-カルボン酸の作用機序は、さまざまな分子標的および経路との相互作用を含みます。

分子標的: この化合物は、酵素や受容体と相互作用し、その活性を調節できます.

関与する経路: これは、特定の酵素や受容体を活性化または阻害することによって生化学経路に影響を与える可能性があり、さまざまな生理学的効果をもたらします.

類似の化合物との比較

1,3-チアゾール-4-カルボン酸は、他のチアゾール誘導体と比較できます。

類似の化合物: チアゾール、1,3-チアゾール、およびチアゾール-2-カルボン酸.

独自性: 第4位にカルボン酸基が存在することは、1,3-チアゾール-4-カルボン酸を他のチアゾール誘導体と区別しています。

類似化合物との比較

1,3-Thiazole-4-Carboxylic Acid can be compared with other thiazole derivatives:

Similar Compounds: Thiazole, 1,3-thiazole, and thiazole-2-carboxylic acid.

Uniqueness: The presence of the carboxylic acid group at the fourth position distinguishes this compound from other thiazole derivatives.

生物活性

1,3-Thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

- Chemical Formula : CHNOS

- Molecular Weight : 129.137 g/mol

- Structure : The thiazole ring contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.

Synthesis

This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing thiourea and α-bromo acids.

- Cyclization : Involves the cyclization of 2-amino thiazoles with carboxylic acids.

Biological Activities

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of 1,3-thiazole derivatives. For instance, derivatives synthesized from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied depending on the substituents on the thiazole ring .

- A study demonstrated that specific derivatives showed potent antifungal activity at concentrations as low as 50 μg/mL against various fungal strains .

-

Antiviral Activity

- Compounds derived from this compound have shown promising results in inhibiting viral replication. For example, certain derivatives were evaluated for their ability to inhibit the influenza A virus neuraminidase with IC values comparable to standard antiviral agents .

- Another study highlighted that some thiazole derivatives exhibited antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications .

- Anti-inflammatory and Analgesic Effects

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : Some derivatives may modulate receptor pathways associated with inflammation and pain.

Table 1: Summary of Biological Activities of this compound Derivatives

Notable Research Findings

- A study published in Acta Phytopathologica Sinica demonstrated that specific thiazole derivatives exhibited over 50% inhibition against TMV in various models including protective and curative treatments .

- Another investigation into thiazolidine derivatives showed moderate inhibitory effects against neuraminidase, indicating potential for further development as antiviral agents .

特性

IUPAC Name |

1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYYTRDXNKRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307857 | |

| Record name | Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-08-8 | |

| Record name | 4-Thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1ZOP7MLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。